

Application Notes and Protocols: WST-1 Cell Viability Assay

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Compound of Interest

Compound Name: Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate

Cat. No.: B060374

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Introduction

The WST-1 (Water Soluble Tetrazolium salt) assay is a robust and sensitive colorimetric method for the quantification of cell viability, proliferation, and cytotoxicity. This assay is predicated on the ability of metabolically active cells to reduce the tetrazolium salt WST-1 to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells in the culture, allowing for a straightforward and accurate assessment of cellular health. These application notes provide a comprehensive protocol for utilizing the WST-1 assay in various research and drug development contexts.

Principle of the WST-1 Assay

The core of the WST-1 assay lies in the activity of mitochondrial dehydrogenases, enzymes that are primarily active in viable cells.^{[1][2]} These enzymes cleave the stable tetrazolium salt WST-1, which is reddish in color, into a soluble, dark red formazan dye.^[3] This conversion only occurs in metabolically active cells, making the production of formazan a reliable indicator of cell viability. The amount of the formazan dye can be quantified by measuring the absorbance

of the solution at a wavelength between 420 and 480 nm using a microplate reader.[3][4] The intensity of the color is directly proportional to the number of living cells in the sample.

Experimental Protocols

Materials Required

- WST-1 Cell Proliferation Reagent
- 96-well flat-bottom microplates (tissue culture grade)
- Complete cell culture medium appropriate for the cell line
- Phosphate-buffered saline (PBS), sterile
- Test compounds (e.g., cytotoxic drugs, growth factors)
- Multichannel pipette
- Microplate reader (ELISA reader) with filters for absorbance measurement between 420-480 nm and a reference wavelength >600 nm.
- Humidified incubator (37°C, 5% CO₂)
- Shaker for microplates

General Protocol for Adherent Cells

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 0.1 to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[5] The optimal cell number will vary depending on the cell type and the duration of the experiment and should be determined empirically.
 - Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO₂ to allow for cell attachment.[3][4]

- Treatment with Test Compound:
 - After the initial incubation, remove the culture medium.
 - Add 100 μ L of fresh medium containing various concentrations of the test compound to the appropriate wells.
 - Include control wells:
 - Untreated Control: Cells with culture medium only (or vehicle control).
 - Blank Control: Culture medium only (no cells) to measure background absorbance.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Addition of WST-1 Reagent:
 - Following the treatment period, add 10 μ L of WST-1 reagent to each well.[3][4]
 - Gently mix by tapping the plate.
- Incubation with WST-1:
 - Incubate the plate for 0.5 to 4 hours in the incubator.[3] The optimal incubation time depends on the cell type and density and should be determined in a preliminary experiment by monitoring the color change.
- Absorbance Measurement:
 - After incubation, shake the plate thoroughly for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[3][4]
 - Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is around 440 nm) using a microplate reader.[3] Use a reference wavelength greater than 600 nm.[3][4]

Protocol for Suspension Cells

For suspension cells, the protocol is similar, with the main difference being the handling of the cells. After the treatment period and before adding the WST-1 reagent, it is recommended to centrifuge the microplate to pellet the cells.

Data Presentation

The quantitative data obtained from a WST-1 assay is typically presented as the percentage of cell viability relative to the untreated control. The absorbance of the blank control is subtracted from all other readings.

Calculation of Cell Viability:

Cell Viability (%) = $[(\text{Absorbance of treated cells} - \text{Absorbance of blank}) / (\text{Absorbance of untreated cells} - \text{Absorbance of blank})] \times 100$

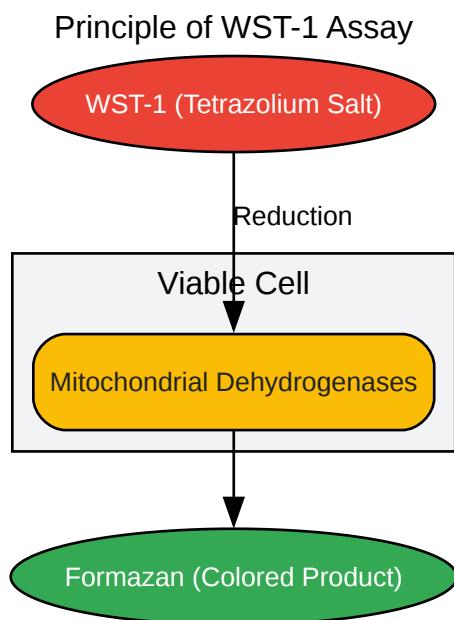
Below is an example of how to structure the data in a table for easy comparison.

Compound Concentration (μM)	Mean Absorbance (450 nm)	Standard Deviation	% Cell Viability
0 (Untreated Control)	1.254	0.087	100.0
1	1.102	0.065	87.9
10	0.876	0.051	69.8
50	0.453	0.033	36.1
100	0.211	0.019	16.8
Blank	0.050	0.005	0.0

Visualizations

WST-1 Assay Principle

The following diagram illustrates the fundamental principle of the WST-1 assay, where viable cells convert the WST-1 reagent into a colored formazan product.



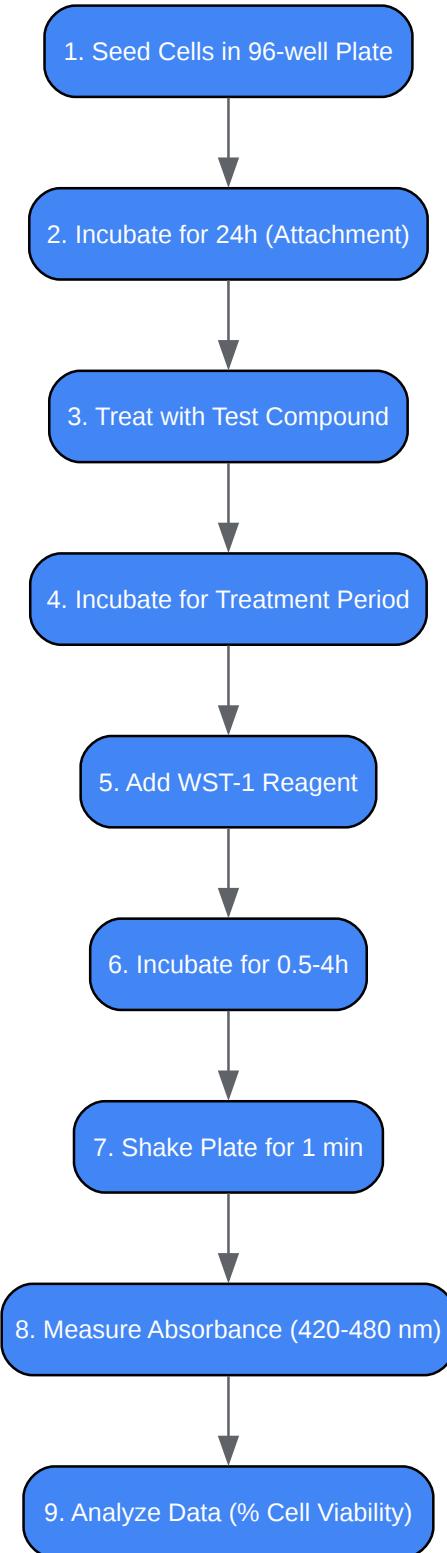
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Caption: Conversion of WST-1 to formazan by viable cells.

Experimental Workflow of the WST-1 Assay

The diagram below outlines the step-by-step workflow for performing a WST-1 cell viability assay.

WST-1 Assay Experimental Workflow

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